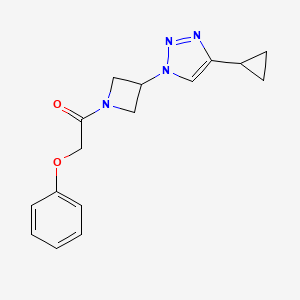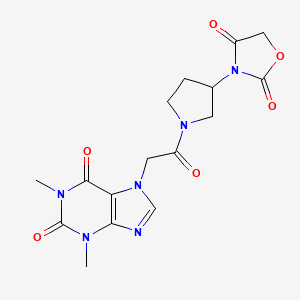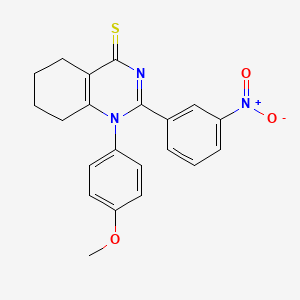![molecular formula C11H13N5O3 B2792395 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232781-75-7](/img/structure/B2792395.png)
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of an amino acid, as it contains an amino group (-NH2), a carboxyl group (-COOH), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The presence of the tetrazol group (a ring of 2 carbon and 3 nitrogen atoms) suggests that this compound might have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amino acid precursor with a compound containing the tetrazol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a tetrazol group attached to the 4th carbon of a butanoic acid, and a phenyl group with an amino and a hydroxy substituent attached to the 5th carbon of the tetrazol ring .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several functional groups. The amino and carboxyl groups might participate in acid-base reactions, the tetrazol group might be involved in nucleophilic or electrophilic substitution reactions, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be solid at room temperature, and its solubility would depend on the pH of the solution .科学研究应用
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid has been studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of peptides, proteins, and other organic compounds. It has also been used as a catalyst in the synthesis of heterocyclic compounds. Additionally, this compound has been studied for its potential medicinal applications, such as for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases and cyclooxygenase-2 (COX-2). This inhibition is thought to be responsible for its potential medicinal applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and COX-2. This inhibition is thought to be responsible for its potential medicinal applications. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized from readily available chemicals. Additionally, it is stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to its use. For example, it is toxic and should be handled with caution.
未来方向
Future research on 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid could focus on further elucidating its mechanism of action and exploring its potential applications in various medical fields. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for the compound. Other potential directions for future research include investigating its potential effects on other enzymes and exploring its potential as an anti-inflammatory and anti-cancer agent.
合成方法
4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid can be synthesized by a variety of methods. One method involves the reaction of 4-aminophenol with sodium azide in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces the desired product in good yields. Other methods involve the use of a variety of other reagents, such as sodium nitrite, potassium cyanide, and sodium bicarbonate.
安全和危害
属性
IUPAC Name |
4-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-8-6-7(3-4-9(8)17)11-13-15-16(14-11)5-1-2-10(18)19/h3-4,6,17H,1-2,5,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJXNVDTJNBMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CCCC(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)




![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2792321.png)
![Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B2792323.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2792326.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)

![2-[6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2792329.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)
